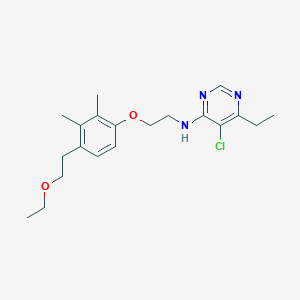
嘧啶芬
描述
Pyrimidifen is a chemical compound belonging to the class of pyrimidine derivatives. It is primarily used as an insecticide and acaricide, targeting pests that affect agricultural crops. Pyrimidifen functions by inhibiting mitochondrial complex I electron transport, which disrupts the energy production in cells of the target organisms .
科学研究应用
Pyrimidifen has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various pyrimidine derivatives with potential biological activities.
Biology: Studied for its effects on mitochondrial function and energy production in cells.
Medicine: Investigated for its potential use in developing new drugs targeting mitochondrial dysfunctions.
Industry: Utilized in the formulation of insecticides and acaricides for agricultural pest control
作用机制
Target of Action
Pyrimidifen is a pyrimidinamine insecticide that primarily targets the Mitochondrial Complex I . This complex is a crucial component of the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the production of adenosine triphosphate (ATP), an essential energy source for cells .
Pharmacokinetics
These compounds are primarily metabolized via the cytochrome P450 (CYP) 3A4 enzyme system
Result of Action
The primary result of Pyrimidifen’s action is the disruption of energy production within the targeted pests, leading to their death . On a molecular level, this involves the inhibition of electron transport and subsequent decrease in ATP production . On a cellular level, this can lead to a variety of effects, including decreased cell growth and eventual cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrimidifen. It is known that many pesticides’ effectiveness can be influenced by factors such as temperature, humidity, and the presence of other chemicals
生化分析
Biochemical Properties
Pyrimidifen is a mitochondrial complex I electron transport inhibitor . It interacts with the enzymes, proteins, and other biomolecules involved in this process, inhibiting their function and thereby exerting its insecticidal and acaricidal effects .
Cellular Effects
Pyrimidifen’s impact on cells is primarily through its inhibition of mitochondrial complex I, a key component of the electron transport chain . This disruption affects cellular metabolism, leading to the death of the pest organism
Molecular Mechanism
The molecular mechanism of Pyrimidifen involves its role as a mitochondrial complex I electron transport inhibitor . It binds to components of the electron transport chain in the mitochondria, disrupting the normal flow of electrons. This disruption prevents the formation of ATP, the energy currency of the cell, leading to cell death .
Temporal Effects in Laboratory Settings
It is known that Pyrimidifen is a non-persistent compound, indicating that it may degrade over time
Dosage Effects in Animal Models
It is known that Pyrimidifen has high acute toxicity in fish and bees
Metabolic Pathways
Pyrimidifen is involved in the electron transport chain in the mitochondria, a key metabolic pathway . It interacts with enzymes involved in this process, disrupting the normal flow of electrons and the production of ATP
Transport and Distribution
Given its role as a mitochondrial complex I electron transport inhibitor, it is likely that it is transported to the mitochondria where it exerts its effects
Subcellular Localization
Given its mode of action, Pyrimidifen is likely localized to the mitochondria where it inhibits the electron transport chain . The exact subcellular localization and any effects on its activity or function require further investigation. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidifen involves the formation of pyrimidine rings through various chemical reactions. One common method includes the reaction of substituted anilines with formamide and formic acid under high-temperature conditions to form the pyrimidine core.
Industrial Production Methods: Industrial production of pyrimidifen typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is purified through crystallization or chromatography techniques to meet the required standards for agricultural use .
化学反应分析
Types of Reactions: Pyrimidifen undergoes various chemical reactions, including:
Oxidation: Pyrimidifen can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride to convert pyrimidifen into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine compounds.
相似化合物的比较
Pyrimidifen is unique among pyrimidine derivatives due to its specific mode of action and high efficacy against a wide range of pests. Similar compounds include:
Fenazaquin: Another mitochondrial complex I inhibitor used as an acaricide.
Fenpyroximate: A similar compound with acaricidal properties.
Pyridaben: An insecticide with a similar mode of action but different chemical structure
Pyrimidifen stands out due to its unique structural features and high potency, making it a valuable tool in agricultural pest management.
属性
IUPAC Name |
5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKAIUGKVKDENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057925 | |
| Record name | Pyrimidifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105779-78-0 | |
| Record name | Pyrimidifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105779-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidifen [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105779780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIMIDIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I21MX86B4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



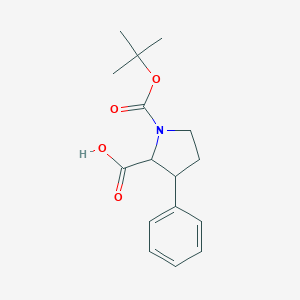
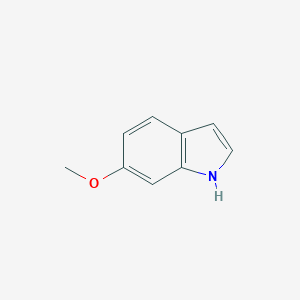


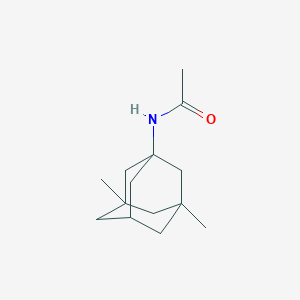
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)

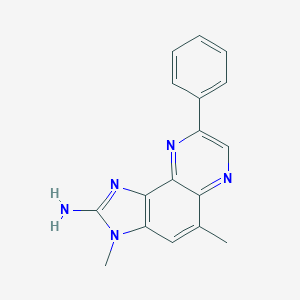
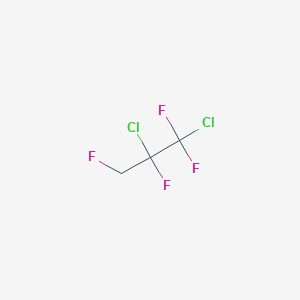
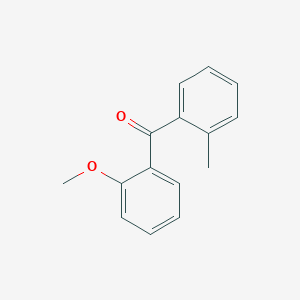
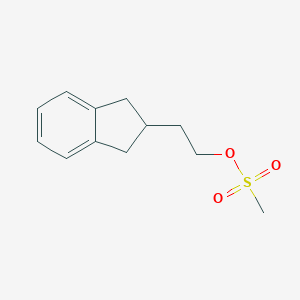
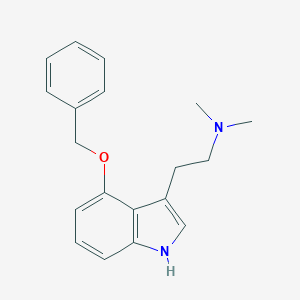
![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)
